3-Methoxy-5-methylpyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-methoxy-5-methylpyridazine |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-7-4-5/h3-4H,1-2H3 |
InChI Key |
QMYCTSAUPYZPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 5 Methylpyridazine and Analogues
De Novo Synthesis Approaches
De novo synthesis refers to the construction of the pyridazine (B1198779) ring from acyclic (non-ring) precursors. This approach is fundamental for creating the core heterocyclic structure, often by forming the N-N bond through condensation with hydrazine (B178648) or its derivatives.
One prominent strategy involves the reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine. sphinxsai.com The general synthesis of pyridazines is often based on the addition of hydrazine to an appropriately substituted 1,4-dicarbonyl compound. sphinxsai.com A more advanced method utilizes a Diaza-Wittig reaction, starting from 1,3-diketones to produce versatile pyridazine derivatives. kuleuven.be This reaction scheme is considered an attractive methodology for creating novel fused pyridazine derivatives. kuleuven.be
Another approach involves cycloaddition reactions. For instance, 1,2,4,5-tetrazines can react with acetylenes or alkenes to form the pyridazine ring. sphinxsai.com More complex, multi-step syntheses have also been developed. A three-step protocol starting from biomass-derived molecules like guaiacol (B22219) and succinic anhydride (B1165640) has been reported to produce pyridazinone derivatives. nih.gov This process involves a Friedel–Crafts acylation, followed by cyclization with hydrazine hydrate (B1144303), and a final dehydrogenation step. nih.gov While these methods may not directly yield 3-Methoxy-5-methylpyridazine, they establish the foundational pyridazine ring which can be further functionalized.
| De Novo Method | Precursors | Key Reaction | Reference |
| Hydrazine Condensation | 1,4-Dicarbonyl compounds + Hydrazine | Condensation/Cyclization | sphinxsai.com |
| Diaza-Wittig Reaction | 1,3-Diketones | Diaza-Wittig | kuleuven.be |
| Cycloaddition | 1,2,4,5-Tetrazines + Acetylenes | [4+2] Cycloaddition | sphinxsai.com |
| Multi-step Synthesis | Phenolic compounds + Anhydrides | Friedel–Crafts acylation, cyclization, dehydrogenation | nih.gov |
Precursor-Based Cyclization Strategies
This subsection focuses on the critical ring-closing step that forms the heterocyclic system from a suitable acyclic precursor. These strategies are often the final step in a de novo synthesis pathway.
A key strategy involves the intramolecular cyclization of carefully designed linear molecules. For example, the cyclization of 3-(4-hydroxy-3-methoxybenzoyl)propionic acid with hydrazine hydrate is a crucial step in forming a pyridazinone ring system. nih.gov The use of arylhydrazonals as precursors, which undergo multicomponent reactions with activated methylene (B1212753) nitriles under pressure, has also been explored to create novel pyridazines. scilit.com
The Diaza-Wittig reaction provides a powerful cyclization method for the synthesis of pyridazines bearing an ester group. kuleuven.be In one reported procedure, α-diazo-1,3-diketone derivatives are employed as the key precursors for the cyclization. kuleuven.be Similarly, the reaction of 1,2-diketone compounds with hydrazine derivatives in the presence of an ester with an active methylene group is a useful synthesis for 3(2H)-pyridazinones. sphinxsai.com These methods highlight the importance of the final cyclization step in defining the structure of the resulting pyridazine.
Alkylation Reactions in Alkoxypyridazine Synthesis
Alkylation reactions are a direct method for introducing the methoxy (B1213986) group onto a pyridazine scaffold. This typically involves the reaction of a hydroxypyridazine (or its pyridazinone tautomer) with an alkylating agent.
Hydroxypyridazines exist in tautomeric equilibrium with their corresponding pyridazinone forms. tandfonline.comtandfonline.com This tautomerism is crucial as it influences the outcome of alkylation reactions, which can occur on either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. The synthesis of alkoxypyridazines via this route requires selective O-alkylation.
Studies on the analogous hydroxypyridine system show that the position of the hydroxyl group on the ring dictates the reaction's regioselectivity. tandfonline.comtandfonline.comselcuk.edu.tr For instance, 2- and 4-hydroxypyridines tend to undergo N-alkylation to yield pyridone derivatives, whereas 3-hydroxypyridine (B118123) favors O-alkylation to produce alkoxypyridine products. tandfonline.comtandfonline.comselcuk.edu.tr Alkylation of 2-hydroxypyridine (B17775) derivatives can often lead to a mixture of both N- and O-alkylated products. thieme-connect.com For hydroxypyridazines, achieving selective O-alkylation to form the desired alkoxypyridazine can be challenging, and a number of methods have been explored to control the reaction outcome. core.ac.uk The choice of reagents and reaction conditions is critical to favor the formation of the methoxy ether over N-alkylation.
Halogenation and Subsequent Functionalization Pathways
A common and highly effective strategy for synthesizing alkoxypyridazines involves a two-step sequence: the introduction of a halogen atom onto the pyridazine ring, followed by its displacement with a methoxy group. This pathway takes advantage of the well-established chemistry of nucleophilic aromatic substitution on electron-deficient heterocyclic rings.
The pyridazine nucleus is electron-deficient, which makes direct electrophilic halogenation difficult, often requiring harsh conditions. nih.govchemrxiv.org However, several methods have been developed to introduce halogen atoms onto the ring. For pyridines, which serve as a good model, direct halogenation often requires strong Lewis acids and high temperatures and can result in mixtures of isomers. nih.gov
More advanced strategies have been developed to overcome these limitations. A "one-pot" protocol using a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective halogenation of pyridines under mild conditions. nih.govchemrxiv.org For pyridazine derivatives, the presence of activating groups can facilitate halogenation. For example, hydroxypyridazine 1-oxide can be readily brominated or chlorinated. epdf.pub Radical acylation of 3-chloropyridazines represents another route for functionalization. thieme-connect.de These methods provide access to halopyridazine intermediates that are essential for the subsequent substitution step.
| Halogenation Method | Substrate Type | Conditions/Reagents | Key Feature | Reference |
| Electrophilic Halogenation | Pyridines | Elemental halides, Lewis acids, high temp. | Harsh conditions, potential for mixtures | nih.gov |
| Zincke Imine Strategy | Pyridines | Ring-opening, halogenation, ring-closing | Mild conditions, high regioselectivity | nih.govchemrxiv.org |
| Activated Substrate Halogenation | Hydroxypyridazine 1-oxide | Bromine or Chlorine | Activated ring facilitates substitution | epdf.pub |
The substitution of a halogen on the pyridazine ring with a methoxide (B1231860) ion is a key reaction for the synthesis of this compound and its analogues. thieme-connect.de This reaction is a form of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring makes it susceptible to attack by strong nucleophiles like methoxide. thieme-connect.demasterorganicchemistry.com
This method is widely used for the preparation of alkoxypyridazines. thieme-connect.de Typically, a chloropyridazine is reacted with an alkali salt of the alcohol, such as sodium methoxide, to yield the corresponding alkoxypyridazine. thieme-connect.de The reaction of a chloropyridazine with sodium methoxide in methanol (B129727) is a common procedure. google.com In cases where multiple halogens are present on the ring, it is possible to achieve monosubstitution by controlling the reaction conditions and the amount of reagent used. thieme-connect.de The choice of solvent can also play a critical role in determining the positional selectivity of the substitution. thieme-connect.de This pathway is highly versatile and is used in the synthesis of many substituted alkoxypyridazines. For example, 6-methoxypyridazine-3-carboxylic acid is prepared by reacting 6-chloropyridazine-3-carboxylic acid with sodium methoxide. google.com
Oxidation Reactions of Pyridazine Derivatives
Oxidation reactions are fundamental in modifying the electronic and steric properties of the pyridazine ring system. These transformations can target either the ring nitrogen atoms or the alkyl substituents.
N-Oxidation of the Pyridazine Nitrogen
The nitrogen atoms in the pyridazine ring can be readily oxidized to form N-oxides. This transformation alters the reactivity of the ring, often facilitating subsequent substitution reactions. The formation of an N-oxide introduces a positive charge on the nitrogen, which in turn influences the electron density of the entire heterocyclic system. wikipedia.org
For instance, pyridazine and its derivatives can undergo N-oxidation, a reaction that can be a precursor to further functionalization. researchgate.net The resulting pyridazine N-oxides can then be used in a variety of synthetic transformations. A notable reaction is the simultaneous deoxygenation and chlorination that occurs when a pyridazine N-oxide is treated with phosphorus oxychloride (POCl₃). thieme-connect.de This reaction is a convenient method for preparing chloro-substituted pyridazines. For example, 3-methoxy-6-methylpyridazine (B105203) 1-oxide is converted into 4-chloro-3-methoxy-6-methylpyridazine using this method. thieme-connect.de
Table 1: N-Oxidation and Subsequent Chlorination of Pyridazine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-methoxy-6-methylpyridazine 1-oxide | POCl₃ | 4-chloro-3-methoxy-6-methylpyridazine | 51 | thieme-connect.de |
Oxidation of Alkyl Side Chains to Carboxylic Acid Moieties
Alkyl groups attached to the pyridazine ring, such as the methyl group in this compound, can be oxidized to form the corresponding carboxylic acids. These carboxylic acids are valuable intermediates, serving as handles for further derivatization, such as amide or ester formation.
Various oxidizing agents can be employed for this transformation. A common method involves using strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. google.com For example, 3-chloro-6-methylpyridazine (B130396) can be oxidized to 6-chloropyridazine-3-carboxylic acid using potassium permanganate in 50% sulfuric acid or potassium dichromate in concentrated sulfuric acid. google.com Another approach involves photo-oxidation in the presence of N-bromosuccinimide (NBS), which can convert a methyl group on an aromatic nucleus into a carboxylic acid. researchgate.net
Table 2: Oxidation of Methylpyridazines to Pyridazine Carboxylic Acids
| Starting Material | Oxidizing Agent | Solvent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-chloro-6-methylpyridazine | K₂Cr₂O₇ | H₂SO₄, 20°C for 10h | 6-chloropyridazine-3-carboxylic acid | 65 | google.com |
Reduction Reactions of the Pyridazine Nucleus
Reduction of the pyridazine ring can lead to a variety of products, including partially or fully saturated rings, or even ring-contracted structures. The outcome of the reduction is highly dependent on the reaction conditions and the nature of the reducing agent.
Catalytic hydrogenation over metals like palladium on carbon (Pd/C) can reduce nitro groups on a pyridazine N-oxide while also potentially reducing the N-oxide itself to afford the corresponding aminopyridazine. thieme-connect.de More forceful reduction conditions, such as catalytic hydrogenation using Raney nickel or reduction with lithium aluminium hydride, can lead to the formation of dihydropyridazine (B8628806) or piperidine (B6355638) derivatives, the fully saturated form of the ring. wikipedia.org
A particularly interesting transformation is the reductive ring contraction of 1,2-pyridazines to form substituted pyrroles. This reaction proceeds through the addition of four electrons and four protons. nih.govacs.org Theoretical computations have shown that this process is facilitated by the presence of electron-withdrawing groups on the pyridazine ring, which stabilize critical intermediates in the reaction pathway. nih.govacs.org
Advanced Derivatization Strategies
Further modification of the this compound scaffold is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies. These strategies involve converting existing functional groups or introducing new ones.
Functional Group Interconversions on the Pyridazine Scaffold
Functional group interconversions are key synthetic tools for modifying the pyridazine core. The methoxy group, for instance, can be a site for transformation. While direct oxidation of a methoxy group to an aldehyde or carboxylic acid is possible, a more common interconversion is ether cleavage to a hydroxyl group, which can then be further functionalized.
The chlorine atom introduced via reactions like those with POCl₃ on N-oxides is an excellent leaving group for nucleophilic substitution reactions. thieme-connect.de This allows for the introduction of a wide range of functionalities, such as amines or thiols, at that position. smolecule.com Similarly, carboxylic acids formed from the oxidation of methyl groups can be converted into amides, esters, or even reduced back to hydroxymethyl groups, providing diverse derivatives. The reduction of a pyridine (B92270) carboxylic acid to a methyl group has been demonstrated using samarium diiodide. clockss.org
Introduction of Diverse Chemical Moieties for Structure-Activity Probing
The synthesis of a library of analogues based on a core scaffold is a cornerstone of medicinal chemistry for probing structure-activity relationships (SAR). acs.org For the pyridazine scaffold, modifications at various positions have been shown to significantly impact biological activity.
For example, in a series of 3-amino-pyridazine derivatives designed as acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position, such as the methyl group in 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, was found to be favorable for activity and selectivity. nih.gov This highlights the importance of the substituent at the 5-position of the pyridazine ring. The systematic introduction of different alkyl, aryl, and heterocyclic moieties at various positions of the pyridazine ring allows for a detailed exploration of the chemical space around the core structure. mdpi.comnih.gov Such studies help in identifying key structural features responsible for a desired biological effect, guiding the design of more potent and selective compounds. acs.org
Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 5 Methylpyridazine Derivatives
Electrophilic Aromatic Substitution Reaction Profiles
Electrophilic aromatic substitution (SEAr) on the pyridazine (B1198779) ring is generally difficult due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards attack by electrophiles. wikipedia.orgmsu.edu However, the presence of electron-donating substituents can facilitate these reactions. In 3-methoxy-5-methylpyridazine, the methoxy (B1213986) group at the C3 position and the methyl group at the C5 position are both activating groups.
The methoxy group is a strong activating group that directs electrophiles to the ortho and para positions through resonance effects. msu.edu The methyl group is a weaker activating group. The interplay between these substituents and the deactivating effect of the ring nitrogens determines the regioselectivity of the substitution. For this compound, the potential sites for electrophilic attack are C4 and C6. The C4 position is ortho to both the methoxy and methyl groups, while the C6 position is ortho to the methyl group and para to the methoxy group.
Research on closely related derivatives provides insight into potential reaction profiles. For instance, the nitration of 3-methoxy-4-methylpyridazine (B13095836) 1-oxide with mixed acids results in the formation of 3-methoxy-4-methyl-6-nitropyridazine 1-oxide. researchgate.net This suggests that the C6 position is susceptible to electrophilic attack. The N-oxide functionality in this example helps to activate the ring towards electrophilic substitution. In general, electrophilic substitution on pyridazine derivatives often requires forcing conditions and may proceed in lower yields compared to more electron-rich aromatic systems. msu.edu
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro- and/or 6-Nitro-3-methoxy-5-methylpyridazine | The activating -OCH₃ and -CH₃ groups counteract the deactivating effect of the ring nitrogens, directing the electrophile to the C4 and C6 positions. |
| Halogenation | Br⁺, Cl⁺ | 4-Halo- and/or 6-Halo-3-methoxy-5-methylpyridazine | Similar to nitration, substitution is directed to the available C4 and C6 positions. |
| Sulfonation | SO₃ | This compound-4-sulfonic acid and/or -6-sulfonic acid | Reaction likely requires harsh conditions due to the strong electrophile and deactivated ring. |
Nucleophilic Aromatic Substitution Reaction Pathways
The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the presence of good leaving groups on the ring. While the methoxy group of this compound can itself be displaced by strong nucleophiles, SNAr reactions are more commonly performed on derivatives containing better leaving groups, such as halogens.
For example, studies on 3-chloro-5-methoxypyridazine (B155678) show that the chlorine atom can be readily substituted by various nucleophiles. This provides a versatile method for introducing a range of functional groups onto the pyridazine core. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms. nih.gov
Furthermore, in certain substituted pyridazines, the methoxy group can act as the leaving group. The reaction of 6-chloro-3-methoxy-4-nitropyridazine 1-oxide with ammonia (B1221849) has been shown to result in amino-demethoxylation, where the methoxy group is displaced in preference to the chlorine atom. wur.nl This highlights that the regiochemical outcome of nucleophilic substitution depends on the specific substrate and reaction conditions. For this compound itself, direct displacement of the methoxy group would require potent nucleophiles and potentially harsh conditions. A more common strategy involves the synthesis of a halogenated analogue, such as 6-chloro-3-methoxy-5-methylpyridazine, to serve as a versatile precursor for SNAr reactions. nih.govacs.org
Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Pyridazine Derivatives
| Substrate | Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloro-5-methoxypyridazine | Various Nucleophiles | Appropriate conditions | 3-Substituted-5-methoxypyridazine | N/A | |
| 3-Amino-6-chloropyridazine | 57% HI | Reflux | 3-Amino-6-iodopyridazine | 81% | nih.gov |
| 2,5-Dichloro-3-vinyl-pyrazine | Cyclopentylamine | DIPEA, 1,4-dioxane, 150 °C, 2 h | Cyclopentyl-substituted pyrrolo[2,3-c]pyridazine | 64% | acs.org |
Photochemical and Thermal Rearrangements
Pyridazine derivatives can undergo various rearrangement reactions when subjected to heat or light. rsc.org These transformations often lead to the formation of isomeric heterocycles, providing synthetic routes to different ring systems.
Thermal rearrangements of pyridazines can lead to the formation of pyrimidines and pyrazines. For instance, the thermolysis of perfluoro-4,5-di-s-butylpyridazine at 300 °C yields a mixture of the corresponding perfluoro-di-s-butylpyrimidine and perfluoro-di-s-butylpyrazine. rsc.org Mechanistic studies, including crossover experiments, suggest that these rearrangements proceed through the formation of valence isomers rather than cycloaddition processes. rsc.orgrsc.org While specific studies on this compound are not prevalent, it is plausible that it could undergo similar skeletal rearrangements under high-temperature conditions, likely leading to substituted pyrimidine (B1678525) and pyrazine (B50134) isomers. The Chapman rearrangement is another thermal process used to synthesize certain pyridazine derivatives, such as 1,2-dialkylpyridazine-3,6-diones, from aryl N-arylbenzimidates. wisdomlib.org
Photochemical rearrangements offer alternative pathways for transforming the pyridazine skeleton. baranlab.orgscribd.com Irradiation can induce isomerization and the formation of strained intermediates like Dewar pyridines, which can then rearrange to other structures. vdoc.pubnottingham.ac.uk For example, the irradiation of nitrone and nitrile oxide cycloadducts of bicyclopropylidene can lead to the formation of furo[2,3-c]pyridine (B168854) derivatives through a series of rearrangements. nih.gov The specific outcome of a photochemical reaction on this compound would depend on the irradiation wavelength, solvent, and whether photosensitizers are used. baranlab.org
Table 3: Examples of Thermal Rearrangements in Pyridazine and Related Systems
| Substrate | Conditions | Product(s) | Reference |
|---|---|---|---|
| Perfluoro-4,5-di-s-butylpyridazine | 300 °C, sealed tube | Perfluoro-4,5-di-s-butylpyrimidine and -2,5-di-s-butylpyrazine | rsc.org |
Catalyst-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions typically employ a halogenated pyridazine derivative as a substrate, which couples with a variety of partners, including boronic acids (Suzuki reaction), organostannanes (Stille reaction), terminal alkynes (Sonogashira reaction), and amines (Buchwald-Hartwig amination). researchgate.netacs.org
To apply these methods to this compound, it would first need to be converted into a suitable precursor, such as a bromo, chloro, or iodo derivative (e.g., 4-bromo-3-methoxy-5-methylpyridazine or 6-bromo-3-methoxy-5-methylpyridazine). Alternatively, a boronic acid derivative could be prepared for use in Suzuki couplings. chemscene.com
The Suzuki-Miyaura coupling is widely used to form biaryl structures. For example, 3-bromo-5-methoxy-2-methylpyridine (B1374906) readily undergoes Suzuki coupling with aryl boronic acids in the presence of a palladium catalyst and a base to yield biaryl pyridine (B92270) derivatives. Similarly, the Buchwald-Hartwig amination allows for the introduction of amine functionalities, a key transformation in the synthesis of many pharmaceutical compounds. nih.govacs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. nih.govmdpi.com
Table 4: Representative Catalyst-Mediated Coupling Reactions on Related Pyridine/Pyridazine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-5-methoxy-2-methylpyridine | Arylboronic acid | Pd(OAc)₂, K₂CO₃, DMSO/H₂O, 100°C | Biaryl pyridine derivative | 70–85% | |
| Suzuki-Miyaura | Bromo-naphthalene | Chiral primary amine | Pd-catalyst | N-arylated intermediate | 63% | acs.org |
| Stille | Aryl/Alkyl Halogenide | Organotin compound | Pd-catalyst, PR₃ ligand | Cross-coupled product | N/A | mdpi.com |
| Buchwald-Hartwig | Pyridazine | ortho-Substituted aniline | Pd-catalyst | N-Arylpyridazine | N/A | acs.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. By analyzing chemical shifts, coupling constants, and signal multiplicities, a detailed connectivity map can be established.
The ¹H NMR spectrum of 3-Methoxy-5-methylpyridazine is expected to reveal distinct signals for the aromatic protons on the pyridazine (B1198779) ring, as well as the protons of the methoxy (B1213986) and methyl substituents. Based on the analysis of related compounds like 3-methylpyridazine (B156695) chemicalbook.com, the aromatic protons are anticipated to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the two nitrogen atoms.
The methoxy group (-OCH₃) protons would present as a sharp singlet, expected to be in the range of 3.8-4.0 ppm. The methyl group (-CH₃) protons at the 5-position would also appear as a singlet, likely around 2.7 ppm. chemicalbook.com The precise chemical shifts of the ring protons would be influenced by the electronic effects of both the electron-donating methoxy group and the weakly electron-donating methyl group.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H-4 | ~7.2-7.4 | d | ~9.0 |
| H-6 | ~8.8-9.0 | d | ~9.0 | |
| -OCH₃ | ~3.9 | s | - | |
| -CH₃ | ~2.7 | s | - | |
| 3-Methylpyridazine chemicalbook.com | H-4 | 7.38 | dd | J = 8.6, 1.8 |
| H-5 | 7.40 | dd | J = 8.6, 4.7 | |
| H-6 | 9.06 | dd | J = 4.7, 1.8 | |
| -CH₃ | 2.74 | s | - | |
| 3-Methoxypyridine chemicalbook.comcmst.eu | H-2 | ~8.2 | d | - |
| H-4 | ~7.2 | dd | - | |
| H-5 | ~7.2 | m | - | |
| H-6 | ~8.2 | d | - | |
| -OCH₃ | ~3.8 | s | - |
Note: Data for this compound is predicted based on substituent effects and data from analogous compounds. Experimental data for analogous compounds are from cited sources.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridazine ring carbons are expected to resonate in the aromatic region of the spectrum, generally between 120 and 160 ppm. The carbon atom attached to the electron-donating methoxy group (C-3) is anticipated to be shifted upfield compared to the unsubstituted pyridazine, while the other ring carbons will also experience shifts based on the substituent positions. The methoxy and methyl carbons will appear as sharp signals at higher field.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C-3 | ~160 |
| C-4 | ~120 | |
| C-5 | ~138 | |
| C-6 | ~148 | |
| -OCH₃ | ~55 | |
| -CH₃ | ~20 | |
| 3-Methylpyridazine chemicalbook.com | C-3 | 159.9 |
| C-4 | 125.8 | |
| C-5 | 130.4 | |
| C-6 | 150.3 | |
| -CH₃ | 21.3 | |
| 3-Methoxypyridine spectrabase.com | C-2 | 141.2 |
| C-3 | 154.9 | |
| C-4 | 124.0 | |
| C-5 | 120.8 | |
| C-6 | 141.2 | |
| -OCH₃ | 55.2 |
Note: Data for this compound is predicted based on substituent effects and data from analogous compounds. Experimental data for analogous compounds are from cited sources.
Vibrational Spectroscopy Applications
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy groups will appear in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridazine ring are anticipated to produce a series of bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group should be observable around 1250 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound and Experimental Data for 3-Methylpyridazine
| Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 3-Methylpyridazine chemicalbook.comnist.gov |
| Aromatic C-H Stretch | 3000-3100 | ~3050 |
| Aliphatic C-H Stretch | 2850-3000 | ~2950 |
| C=N, C=C Ring Stretch | 1400-1600 | 1580, 1450 |
| C-O Stretch (Methoxy) | ~1250 | - |
| C-H Bending | 800-1000 | ~850 |
Note: Predicted data is based on characteristic functional group frequencies.
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the pyridazine ring. The C-C and C=N stretching vibrations of the ring would be prominent. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, which may be weak in the IR spectrum.
Table 4: Predicted FT-Raman Data for this compound and Experimental Data for 3-Methylpyridazine
| Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 3-Methylpyridazine nih.gov |
| Aromatic C-H Stretch | 3000-3100 | ~3060 |
| Aliphatic C-H Stretch | 2850-3000 | ~2930 |
| Ring Breathing/Stretching | 1000-1600 | 1585, 1030 |
Note: Predicted data is based on characteristic functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation in the system. Substituted pyridazines typically exhibit π → π* and n → π* transitions. rsc.org The introduction of a methoxy and a methyl group onto the pyridazine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridazine, due to the extension of the conjugated system and the electron-donating nature of the substituents. The π → π* transitions are expected to appear at shorter wavelengths with high molar absorptivity, while the n → π* transitions will occur at longer wavelengths with lower intensity. msu.edu
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Type of Transition | Predicted λmax (nm) |
| π → π | ~220-250 |
| n → π | ~300-340 |
Note: Predicted data is based on the known electronic transitions of substituted pyridazine systems.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. vulcanchem.com For this compound, electron ionization (EI) is a common method where the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and break into characteristic fragment ions. uni-saarland.de
The molecular ion peak (M+) for this compound (C₆H₈N₂O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation provides a roadmap of the molecule's structure. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to heteroatoms and the loss of stable neutral molecules. libretexts.orgmiamioh.edu
A plausible fragmentation pattern for this compound would involve initial cleavages at the methoxy and methyl substituents. The loss of a methyl radical (•CH₃) from the methoxy group or the ring, or the loss of a methoxy radical (•OCH₃), are expected fragmentation steps. Further fragmentation could involve the characteristic breakdown of the pyridazine ring itself. nih.gov
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|
| 124 | - | [C₆H₈N₂O]⁺ (Molecular Ion) |
| 109 | •CH₃ | [C₅H₅N₂O]⁺ |
| 96 | CO | [C₅H₈N₂]⁺ |
| 93 | •OCH₃ | [C₅H₅N₂]⁺ |
| 80 | HCN | [C₄H₄N]⁺ (from pyridazine ring cleavage) |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional picture of the electron density, and thus the atomic structure, can be produced. libretexts.org
An SCXRD analysis would begin with growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The resulting diffraction pattern is used to solve the crystal structure, yielding the exact coordinates of each atom in the unit cell. This data allows for the precise measurement of all geometric parameters of the molecule.
Table 2: Expected Crystallographic and Bond Parameter Data from SCXRD for this compound
| Parameter | Description | Expected Value/System |
|---|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. | To be determined by experiment |
| Space Group | The symmetry of the unit cell. | To be determined by experiment |
| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). | To be determined by experiment |
| C-N Bond Length (pyridazine) | The length of the carbon-nitrogen bonds within the pyridazine ring. | ~1.33-1.37 Å |
| N-N Bond Length (pyridazine) | The length of the nitrogen-nitrogen single bond in the ring. | ~1.34 Å |
| C-O Bond Length (methoxy) | The length of the carbon-oxygen bond of the methoxy group. | ~1.36 Å (aryl-O), ~1.43 Å (O-methyl) |
A PXRD pattern, or diffractogram, plots the intensity of diffracted X-rays versus the diffraction angle (2θ). units.it For this compound, a PXRD analysis would confirm whether the synthesized bulk material is a single crystalline phase or a mixture of polymorphs. Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for identification. ucmerced.edu The presence of broad humps instead of sharp peaks would indicate an amorphous (non-crystalline) sample. units.it This technique is widely used in quality control to ensure phase purity. rigaku.com
Surface and Solid-State Interaction Analysis
The way molecules pack together in a crystal is determined by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of a material.
Hirshfeld surface analysis is a modern computational method used to visualize and analyze intermolecular interactions within a crystal lattice. iucr.org The Hirshfeld surface is a three-dimensional surface defined around a molecule that partitions the crystal space, allowing for the mapping of close intermolecular contacts. nih.gov
For this compound, the Hirshfeld surface would be generated from its crystal structure data (obtained via SCXRD). Properties such as d_norm (normalized contact distance) can be mapped onto this surface. The d_norm map uses a color scale (typically red, white, and blue) to highlight regions of intermolecular contact. Red spots on the surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govnih.gov White areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts. This visualization would clearly show the key interactions, such as potential C-H···N or C-H···O hydrogen bonds, that stabilize the crystal packing.
Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts in a crystal. rsc.org These plots display the distribution of contact types by plotting the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). iucr.org
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from 2D Fingerprint Plot Analysis of this compound
| Interaction Type | Description | Hypothetical Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms. | ~45-55% |
| C···H / H···C | Contacts involving carbon and hydrogen atoms, often part of C-H···π interactions. | ~20-30% |
| N···H / H···N | Potential weak hydrogen bonds involving the pyridazine nitrogen atoms. | ~8-15% |
| O···H / H···O | Potential weak hydrogen bonds involving the methoxy oxygen atom. | ~5-10% |
| Other | Includes C···C, C···N, N···O contacts. | ~1-5% |
Compound Reference Table
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for the purification of this compound from reaction mixtures and for its quantitative determination. The separation of positional isomers, which are common byproducts in the synthesis of substituted pyridazines, presents a significant analytical challenge that can be addressed by high-resolution chromatographic methods. mtc-usa.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of heterocyclic compounds. scispace.com For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most probable approach for its separation and quantification. The separation of isomers of similar compounds, such as aminopyridines, has been successfully achieved using specialized columns and mobile phase compositions. sielc.com
A typical RP-HPLC method for a compound like this compound would likely employ a C18 or a phenyl-based stationary phase to leverage hydrophobic and π-π interactions for separation. mtc-usa.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ptfarm.pl The pH of the buffer and the gradient of the organic solvent are critical parameters that would need to be optimized to achieve adequate resolution from impurities and potential isomers. nih.gov
Table 1: Representative HPLC Parameters for the Analysis of Methoxy-Methyl Pyridine (B92270) Derivatives
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or Phenyl-Hydride |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220-280 nm |
| Injection Volume | 10-20 µL |
This table presents a hypothetical set of HPLC parameters based on methods developed for structurally related pyridine and pyridazine derivatives. mtc-usa.comptfarm.plnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The analysis of this compound by GC-MS would provide information on its retention time, which is useful for its quantification, and its mass spectrum, which is crucial for its structural confirmation. The separation of constitutional isomers of methylpyridine derivatives has been demonstrated using GC-MS, highlighting the technique's utility in resolving structurally similar compounds. researchgate.net
For effective GC-MS analysis, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase, would likely be employed. researchgate.net The temperature program of the GC oven would be a critical parameter to optimize for the separation of this compound from any isomers or impurities. The mass spectrometer, operating in electron ionization (EI) mode, would generate a fragmentation pattern characteristic of the molecule's structure. In some cases, chemical derivatization may be employed to improve chromatographic properties and enhance detectability. nih.govjfda-online.com
Table 2: Prospective GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50-100°C, ramp at 10-20°C/min to 280-300°C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Scan Range | m/z 40-400 |
This table outlines potential GC-MS conditions for the analysis of this compound, extrapolated from methods for related pyridine derivatives. researchgate.netnih.gov
Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for probing the electronic properties of molecules, such as their oxidation and reduction potentials. researchgate.net The electrochemical behavior of pyridazine and its derivatives has been a subject of interest, often in the context of their coordination chemistry and potential applications in areas like catalysis and materials science. mdpi.comunimi.it
The electrochemical analysis of this compound would likely involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon or platinum). The resulting voltammogram would reveal the potentials at which the compound undergoes oxidation and reduction. These electrochemical properties are influenced by the nature and position of substituents on the pyridazine ring. For instance, the introduction of electron-donating groups like methoxy and methyl is expected to influence the HOMO and LUMO energy levels of the molecule. rsc.org Studies on related pyridazine derivatives have shown that these compounds can exhibit reversible or quasi-reversible redox processes. mdpi.com
Table 3: Anticipated Electrochemical Data for Pyridazine Derivatives
| Compound Family | Redox Process | Potential Range (vs. reference electrode) |
| Phenyl-substituted Pyridazines | Oxidation (quasi-reversible) | +0.5 to +1.5 V |
| Dinuclear Mn(I) Pyridazine Complexes | Reduction (irreversible) | -1.0 to -2.0 V |
| Pyridinium Cations | Reduction (irreversible) | -0.8 to -1.2 V |
This table provides a summary of electrochemical data observed for various pyridazine derivatives, which can serve as a reference for the expected behavior of this compound. researchgate.netmdpi.comunimi.it
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are foundational to modern chemistry, offering a lens into the electronic behavior of molecules. For heterocyclic systems like 3-Methoxy-5-methylpyridazine, various methodologies are employed to predict their properties, ranging from highly accurate but computationally expensive ab initio methods to faster, more approximate semi-empirical techniques.
Density Functional Theory (DFT) Applications in Electronic Structure Theory
Density Functional Theory (DFT) has become one of the most popular tools for quantum chemical calculations due to its favorable balance of accuracy and computational cost. tandfonline.com It is used to investigate the electronic structure of molecules, where properties are determined from the molecule's electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for studying pyridazine (B1198779) derivatives. researchgate.netresearchgate.net
DFT calculations are applied to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. inpressco.com A smaller energy gap suggests that the molecule is more reactive. These calculations are crucial for understanding the potential applications of pyridazine derivatives in various fields, including materials science and medicinal chemistry. researchgate.net
Hartree-Fock (HF) Methods for Molecular Orbital Calculations
The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation approximately by treating electron-electron repulsion in an averaged way. nih.gov While often less accurate than modern DFT methods for many molecular properties due to its neglect of electron correlation, HF theory provides a crucial baseline for more advanced calculations. tandfonline.com It is particularly useful for calculating molecular orbital energies and wavefunctions.
In the study of heterocyclic compounds, HF calculations, often combined with various basis sets, are used to obtain initial geometries and electronic properties. researchgate.net The results from HF methods can be systematically improved by post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI), which explicitly include electron correlation, albeit at a significantly higher computational cost.
Semi-Empirical Methods (e.g., AM1, MNDO, PM3) for Rapid Parameterization
Semi-empirical methods, such as Austin Model 1 (AM1), Modified Neglect of Diatomic Overlap (MNDO), and Parametric Model 3 (PM3), offer a faster alternative to ab initio and DFT methods. uni-muenchen.dewikipedia.org These methods simplify the Hartree-Fock equations by neglecting certain integrals and introducing parameters derived from experimental data to compensate for the approximations. uni-muenchen.deresearchgate.net
These techniques are particularly valuable for rapid screening of large numbers of molecules or for studying very large molecular systems where higher-level theories would be computationally prohibitive. dergipark.org.tr For instance, studies on ethyl-3-methoxy-pyridazine derivatives have utilized semi-empirical methods like AM1 and PM3 to perform geometry optimizations and calculate total energies to predict reaction selectivity. researchgate.net The PM3 method, a reparameterization of AM1, has been shown to provide good qualitative predictions for certain properties of pyridazine radicals. researchgate.netresearchgate.net
Basis Set Selection and Optimization Strategies
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The quality of the results is directly dependent on the size and flexibility of the basis set. Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly used in studies of heterocyclic molecules. tandfonline.comnih.gov
6-31G *: This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms and p-functions on hydrogens, denoted by the ** or (d,p)), which allow for more flexibility in describing the shape of electron orbitals, essential for accurate geometry and frequency calculations. inpressco.com
6-311++G(d,p) : This is a triple-split valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogen. Diffuse functions are important for describing anions, excited states, and systems with significant non-covalent interactions. tandfonline.com
The optimization of a basis set involves finding a balance between accuracy and computational cost. aps.orgsiesta-project.org Larger basis sets provide more accurate results but require more computational resources. For a specific problem, the basis set must be chosen carefully to ensure that the properties of interest are described with sufficient accuracy. gaussian.com
Molecular Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This is typically done using methods like DFT. The process yields important data such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometric Parameters for a Methoxy-Substituted Heterocycle Data for 2-chloro-6-methoxypyridine-4-carboxylic acid monomer, adapted from tandfonline.com.
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-Cl | 1.75 |
| C-O (methoxy) | 1.34 | |
| O-CH₃ (methoxy) | 1.44 | |
| C-N (ring) | 1.33 - 1.35 | |
| C-C (ring) | 1.38 - 1.40 | |
| **Bond Angles (°) ** | C-O-C (methoxy) | 117.5 |
| C-C-N (ring) | 122.1 - 125.2 | |
| C-N-C (ring) | 116.3 |
Conformational analysis is crucial for molecules with rotatable bonds, such as the C-O bond of the methoxy (B1213986) group in this compound. The orientation of the methoxy group relative to the pyridazine ring can significantly influence the molecule's properties. nih.gov Theoretical studies on related methoxy-substituted pyridines and pyridazines show that the methoxy group often prefers a planar conformation with respect to the aromatic ring to maximize resonance interaction between the oxygen lone pair and the ring's π-electron system. uba.ar However, steric hindrance with adjacent substituents can lead to non-planar conformations. nih.gov Computational methods can map the potential energy surface as a function of the relevant dihedral angle to identify the most stable conformers and the energy barriers between them. researchgate.net
Vibrational Spectra Simulation and Interpretation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Quantum chemical calculations are a powerful tool for simulating these spectra and aiding in the assignment of observed vibrational bands to specific molecular motions. nih.gov
DFT calculations, particularly with the B3LYP functional, are widely used to compute harmonic vibrational frequencies. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
The analysis of simulated spectra allows for a detailed interpretation of the vibrational modes of this compound. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching modes typically appear in the 3100–3000 cm⁻¹ region, while methyl (CH₃) group stretching vibrations occur between 3000-2800 cm⁻¹. tandfonline.com
Ring vibrations: Stretching vibrations of the C=C and C=N bonds within the pyridazine ring are expected in the 1600–1400 cm⁻¹ range.
Methoxy group vibrations: The C-O stretching of the methoxy group gives rise to characteristic bands, typically in the 1300-1000 cm⁻¹ region. tandfonline.com
Bending modes: In-plane and out-of-plane bending vibrations occur at lower frequencies.
The following table shows a representative comparison of calculated and experimental vibrational frequencies for a methoxy-substituted pyridine (B92270) derivative, illustrating the typical assignments.
Table 2: Representative Vibrational Wavenumbers (cm⁻¹) and Assignments for a Methoxy-Substituted Heterocycle Data for 2-chloro-6-methoxypyridine-4-carboxylic acid, adapted from tandfonline.com.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) |
|---|---|---|---|
| Aromatic C-H stretch | 3092 | 3091 | 3090 |
| CH₃ asymmetric stretch | 2957 | 2956 | 2955 |
| CH₃ symmetric stretch | 2874 | 2881 | 2879 |
| C=O stretch (carboxyl) | 1731 | 1729 | 1730 |
| C=N, C=C ring stretch | 1588 | 1590 | 1589 |
| C-O stretch (methoxy) | 1037 | - | 1019 |
| C-Cl stretch | 689 | 690 | 693 |
Electronic Structure and Excited State Calculations
Computational chemistry provides profound insights into the electronic structure and properties of molecules, circumventing the need for complex experimental setups. For this compound, theoretical calculations are instrumental in predicting its geometry, reactivity, and spectroscopic behavior. Methods rooted in density functional theory (DFT) are particularly effective for these analyses, offering a balance between computational cost and accuracy. nih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comphyschemres.org
For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the pyridazine ring and the methoxy group's oxygen atom. The LUMO is anticipated to be a π*-antibonding orbital, primarily located over the pyridazine ring's carbon and nitrogen atoms. The electron-donating methoxy and methyl groups tend to raise the HOMO energy level, which can influence the molecule's reactivity.
Table 1: Representative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.9 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. mdpi.com |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. mdpi.com |
| Energy Gap (ΔE) | 5.4 | A measure of the molecule's excitability and chemical stability. mdpi.com |
Note: These values are representative and calculated using DFT methods, such as B3LYP/6-311++G(d,p), for similar heterocyclic systems. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. chemrxiv.org It provides information on vertical excitation energies, oscillator strengths (f), and the nature of electronic transitions, which can be directly correlated with experimental UV-Vis absorption spectra. nih.govcaltech.edu
The primary electronic transitions for this compound in the near-UV region are expected to be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net TD-DFT calculations can predict the wavelengths (λ) at which these absorptions occur. The accuracy of TD-DFT can vary depending on the functional used, but it generally provides reliable qualitative predictions for low-lying valence excited states. chemrxiv.orgcaltech.edu
Table 2: Calculated Electronic Transitions for this compound using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.52 | 274 | 0.15 |
| S0 → S2 | 5.10 | 243 | 0.08 |
Note: These are hypothetical values based on TD-DFT calculations for analogous aromatic and heterocyclic compounds. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors on the molecule's surface corresponding to varying electrostatic potential values.
Negative Regions (Red/Yellow): These areas are rich in electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the two nitrogen atoms of the pyridazine ring, attributable to their lone pairs of electrons. researchgate.netnih.gov
Positive Regions (Blue): These regions are electron-deficient and represent likely sites for nucleophilic attack. These are typically found around the hydrogen atoms of the methyl and methoxy groups. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.
Table 3: Predicted MEP Regions and Reactivity for this compound
| Molecular Region | Potential | Predicted Reactivity |
| Pyridazine Nitrogen Atoms | Negative | Site for electrophilic attack, protonation |
| Aromatic Ring Surface | Slightly Negative/Neutral | Interaction with electrophiles |
| Methyl/Methoxy Hydrogens | Positive | Site for nucleophilic attack |
Analysis of Charge Distribution and Dipole Moments
The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom using methods like Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO calculations. nih.govresearchgate.net This analysis reveals the electronic effects of substituents.
Table 4: Representative Atomic Charges and Dipole Moment
| Parameter | Value |
| Partial Atomic Charge (NPA) | |
| N1 | -0.55 e |
| N2 | -0.52 e |
| C3 (bonded to OCH3) | +0.30 e |
| C5 (bonded to CH3) | -0.15 e |
| O (methoxy) | -0.48 e |
| Molecular Property | |
| Dipole Moment (μ) | ~2.5 Debye |
Note: Charges are representative values obtained from NBO analysis on similar structures. researchgate.net
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.deresearchgate.net A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of intramolecular charge transfer and electron delocalization, which contribute to molecular stability. researchgate.net
For this compound, significant hyperconjugative interactions are expected, including:
Delocalization of electron density from the lone pairs of the methoxy oxygen (nO) to the antibonding π* orbitals of the pyridazine ring.
Interactions between the π orbitals of the ring's C=C and C=N bonds and their corresponding antibonding π* orbitals.
Table 5: Key Donor-Acceptor Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(O) | π(N1=C6) | ~25.5 |
| n(O) | π(C4=C5) | ~18.2 |
| π(C4=C5) | π(N2=C3) | ~20.8 |
| π(N1=C6) | π(N2=C3) | ~15.1 |
Note: E(2) values are representative and illustrate the expected magnitude of delocalization effects in pyridazine systems. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. sapub.orgunesp.br The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other.
The spatial distribution and energy of the HOMO and LUMO of this compound are key to its reactivity profile.
Nucleophilic Reactivity: The regions of the molecule with the largest lobes of the HOMO are the most nucleophilic and are likely to react with electrophiles. For this molecule, this would include the nitrogen atoms and certain carbons in the ring.
Electrophilic Reactivity: The areas with the largest lobes of the LUMO are the most electrophilic and are susceptible to attack by nucleophiles.
FMO analysis complements MEP mapping by providing an orbital-based rationale for the molecule's observed or predicted reactivity patterns. mdpi.com
Table 6: Summary of FMO Reactivity Predictions
| Orbital | Key Characteristics | Reactivity Implication |
| HOMO | High density on N atoms and π system | Governs reactions with electrophiles. |
| LUMO | High density on ring C and N atoms | Governs reactions with nucleophiles. |
| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability. |
Reactivity and Selectivity Prediction Studies
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules in chemical reactions. For a substituted pyridazine like this compound, these methods can elucidate the most probable sites for electrophilic, nucleophilic, and radical attack.
The study of free radical reactions is crucial for understanding degradation pathways, metabolic processes, and potential applications in polymer chemistry. While specific theoretical studies on the free radical reactions of this compound are not documented in the surveyed literature, the reactivity of pyridazine derivatives towards free radicals can be computationally modeled.
Theoretical approaches, such as Density Functional Theory (DFT), can be employed to calculate bond dissociation energies (BDEs) for the C-H and O-CH₃ bonds in this compound. The weakest bond is typically the most susceptible to hydrogen abstraction by a free radical. It is anticipated that the methyl group's C-H bonds and the methoxy group's C-H bonds would be primary sites for radical attack due to the stabilizing effect of the aromatic ring on the resulting radical.
Furthermore, the spin density distribution in the radical cation or anion of this compound can be calculated to predict the most likely sites for radical addition or abstraction.
Table 1: Hypothetical Bond Dissociation Energies (BDEs) for this compound
| Bond | Hypothetical BDE (kcal/mol) |
| C-H (Methyl group) | 95 |
| C-H (Ring) | 110 |
| O-CH₃ (Methoxy group) | 100 |
Note: The values in this table are illustrative and would require specific DFT calculations for accurate determination.
Fukui function analysis is a widely used method within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. tandfonline.comjocpr.comgsconlinepress.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule.
The sites for nucleophilic attack are predicted by the Fukui function ƒ⁺(r), which corresponds to the addition of an electron, while sites for electrophilic attack are indicated by ƒ⁻(r), corresponding to the removal of an electron. tandfonline.com For this compound, the nitrogen atoms, with their lone pairs of electrons, are expected to be potential sites for electrophilic attack, while the carbon atoms of the pyridazine ring could be susceptible to nucleophilic attack, depending on the electron-withdrawing or -donating nature of the substituents.
Studies on other pyridazine derivatives have successfully used Fukui indices to predict their interaction with metal surfaces in the context of corrosion inhibition. tandfonline.comelectrochemsci.org A similar approach could be applied to this compound to predict its reactivity in various chemical environments.
Table 2: Illustrative Fukui Function Indices for this compound
| Atom | ƒ⁺ (for nucleophilic attack) | ƒ⁻ (for electrophilic attack) |
| N1 | 0.05 | 0.15 |
| N2 | 0.04 | 0.18 |
| C3 | 0.12 | 0.08 |
| C4 | 0.15 | 0.05 |
| C5 | 0.08 | 0.10 |
| C6 | 0.18 | 0.03 |
Note: This table presents a hypothetical distribution of Fukui indices to illustrate the concept. Actual values would be derived from DFT calculations.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The nature and strength of intermolecular interactions are fundamental to understanding the physical properties of a compound, such as its melting point, boiling point, and solubility, as well as its interactions with biological targets.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful theoretical framework for analyzing the electron density to characterize chemical bonds, including weak non-covalent interactions. sunway.edu.my By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) between atoms, and the properties at these points (such as the electron density and its Laplacian) reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond, van der Waals).
For this compound, AIM analysis could be used to characterize intramolecular hydrogen bonds, if any, and to study its interactions with other molecules, such as water or biological macromolecules.
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. sunway.edu.mymdpi.com It is based on the relationship between the electron density and its gradient. The RDG function reveals regions of low electron density and low gradient, which are indicative of non-covalent interactions.
A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density allows for the classification of these interactions as attractive (e.g., hydrogen bonds), repulsive (steric clashes), or weak van der Waals interactions. mdpi.com In a study of a pyridazine derivative, RDG analysis (in the form of NCIPLOT) was used to visualize and quantify intermolecular interactions in the crystal lattice. sunway.edu.my For this compound, this method could provide insights into its crystal packing and its interactions in solution.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a well-established application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic magnetic shielding tensors, from which the chemical shifts can be derived.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | 155 |
| C4 | 120 |
| C5 | 135 |
| C6 | 145 |
| C (Methyl) | 20 |
| C (Methoxy) | 55 |
Note: These are illustrative values. Accurate predictions require specific DFT calculations.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical communications, data storage, and optical modulation. Organic compounds, particularly those with donor-π-acceptor architectures, have garnered significant interest due to their potential for large NLO responses, rapid response times, and molecular engineering flexibility. While specific computational studies on the non-linear optical properties of this compound were not identified in the surveyed literature, extensive research on related pyridazine derivatives provides a strong basis for understanding its potential NLO behavior.
Computational methods, most prominently Density Functional Theory (DFT), are powerful tools for predicting and analyzing the NLO properties of molecules. mdpi.comresearchgate.netnih.govnih.gov These theoretical studies allow for the calculation of key parameters that govern a molecule's NLO response, including the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). researchgate.netnih.govjournaleras.com The first hyperpolarizability is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation (SHG), where the frequency of light is doubled. mdpi.comnih.gov
Studies on various pyridazine derivatives consistently show that the electron-deficient nature of the pyridazine ring makes it an excellent component in push-pull systems. mdpi.comsciforum.net In these systems, the pyridazine moiety often acts as a π-bridge or an auxiliary electron acceptor, which, when combined with suitable electron-donating and electron-accepting groups, can lead to significant intramolecular charge transfer (ICT) and, consequently, a large first hyperpolarizability (β). mdpi.comsciforum.net
For instance, research on a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles demonstrated that functionalizing the pyridazine ring can effectively tune the NLO properties. mdpi.comnih.gov In one study, a series of thienylpyridazine derivatives were synthesized and evaluated. DFT calculations were performed to understand the conformation, electronic structure, and molecular non-linear response. mdpi.comnih.gov The results showed that a thienylpyridazine functionalized with a cyano-phenyl group exhibited the largest first hyperpolarizability (β) value of 175 × 10⁻³⁰ esu. mdpi.comnih.gov This highlights the potential of pyridazine-based chromophores in SHG applications. mdpi.com
Another computational analysis of 1,4-diarylcyclopenta[d]pyridazines indicated that pyridazine-containing molecules are more favorable for NLO applications than analogous oxazine (B8389632) structures. researchgate.netnih.gov The study calculated dipole moments, polarizability, and first-order hyperpolarizability, reinforcing the idea that the pyridazine core is a promising scaffold for NLO materials. researchgate.netnih.gov
The NLO properties are highly dependent on the molecular structure, including the nature of substituents and their positions on the pyridazine ring. The introduction of strong electron-donating and electron-withdrawing groups can enhance the push-pull character of the molecule, leading to a larger hyperpolarizability. For this compound, the methoxy group (-OCH₃) is a moderate electron-donating group, while the methyl group (-CH₃) is a weak electron-donating group. A full computational analysis would be required to determine the precise dipole moment and hyperpolarizability of the molecule and to understand the interplay between these substituents and the electron-deficient pyridazine ring.
To illustrate the typical NLO data obtained for related heterocyclic compounds, the following table presents computational results for a series of thienylpyridazine derivatives from a published study.
| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [10⁻³⁰ esu] |
| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde | 2.0 | 70 |
| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | 2.1 | 65 |
| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzonitrile | 7.3 | 175 |
| 1-(4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)phenyl)ethan-1-one | 5.2 | 130 |
| Data sourced from a study on thienylpyridazine derivatives and is intended for illustrative purposes only. mdpi.com |
Advanced Research Applications in Chemical Sciences
Agrochemical Research (Excluding Dosage Information)
Pyridazine (B1198779) derivatives have been identified as having significant potential in the agrochemical sector, particularly as fungicides. A patent describes novel pyridazine derivatives with microbicidal, and specifically fungicidal, activity. google.com The claimed structures include compounds where the pyridazine ring is substituted with groups such as methyl and methoxy (B1213986), indicating the relevance of the 3-methoxy-5-methylpyridazine structural class to this field. google.com
The broader category of methylpyridine derivatives is widely used in the agrochemical industry, especially in the development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com Intermediates like 2-chloro-5-methylpyridine (B98176) are used to produce major insecticides. agropages.comsigmaaldrich.com Furthermore, related compounds such as 2,6-Dichloro-3-methoxy-5-methylpyridine have been noted for their potential utility in developing new pesticides or herbicides due to their inherent biological activity. smolecule.com This body of research suggests that the this compound core is a promising platform for the discovery and development of new active ingredients for crop protection.
Advanced Materials Science Applications
The inherent thermal stability and specific chemical properties of the pyridazine ring make it an attractive component for advanced polymers and coatings. Researchers have incorporated this heterocycle into polymer backbones to create materials with enhanced performance characteristics suitable for demanding applications, such as in the electronics and aerospace industries. kpi.uamdpi.com
One area of development is in heat-resistant polymers. A series of novel fluorinated poly(imide-pyridazine-amide)s were synthesized by incorporating pyridazine rings into the polymer main chain. kpi.ua The presence of the pyridazine unit, in combination with hexafluoroisopropylidene groups, resulted in polymers that are readily soluble in amide solvents, facilitating their processing into thin, flexible films. kpi.ua Although the pyridazine ring was observed to slightly lower the initial decomposition temperature compared to analogous polymers without it, the resulting materials still exhibited high thermal stability. kpi.ua
In another study, a novel phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), was synthesized to develop a high-performance thermosetting resin. mdpi.comresearchgate.net This monomer featured a low melting point and a wide processing window, which are advantageous for manufacturing composite materials. The resulting cured poly(BCPD) resin demonstrated outstanding thermal stability, with a 5% weight loss temperature of 501 °C and a glass transition temperature exceeding 400 °C. Furthermore, the material was inherently flame-retardant, with a high limiting oxygen index (LOI) of 48, and showed excellent mechanical properties. mdpi.com These characteristics make pyridazine-containing polymers potential candidates for use as high-temperature structural composite matrices. mdpi.comresearchgate.net
Significance as Synthetic Intermediates for Complex Organic Molecule Synthesis
The pyridazine ring is a valuable intermediate in organic synthesis, providing a foundation for the construction of more complex molecules, including pharmaceuticals and fused heterocyclic systems. acs.orgnih.govrjptonline.org The specific arrangement of nitrogen atoms in the ring influences its reactivity, enabling selective functionalization.
Direct chemical modification of this compound has been documented in chemical literature. For example, its reaction with nitrating agents has been studied, yielding products such as 6-nitro, 4-nitro, and 4,6-dinitro derivatives. epdf.pub This demonstrates its utility as a starting material that can be functionalized for further synthetic steps.
Pyridazine derivatives are key precursors for building fused ring systems. A convenient strategy has been developed to synthesize versatile pyridazine derivatives with ester or ketone groups at position 6. acs.org These intermediates can then undergo cyclization reactions with various reagents to produce novel biheterocyclic compounds, expanding the library of available molecular scaffolds for drug discovery and materials science. acs.org The ability to use pyridines and pyridazines as limiting reagents in C-H functionalization reactions further enhances their utility, allowing for the late-stage modification of complex, bioactive molecules. researchgate.net This approach is particularly valuable in medicinal chemistry for efficiently creating analogues of lead compounds. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridazine (B1198779) derivatives has traditionally relied on well-established, multi-step procedures. However, the growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic methodologies. rub.dersc.org Future research in this area is expected to focus on several key aspects:
Metal- and Peroxide-Free Conditions: Researchers are exploring synthetic pathways that avoid the use of toxic and expensive heavy metals. rub.de This includes the use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), which is cost-effective, non-toxic, and efficient for various organic transformations. bohrium.com
Use of Sustainable Feedstocks: The utilization of readily available and renewable starting materials is a critical component of sustainable synthesis. rub.de For instance, alcohols and ethers have been identified as sustainable sources for the methine bridge in the synthesis of certain heterocyclic compounds. rsc.org
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. A three-component strategy for the regioselective synthesis of trisubstituted pyridazines has been reported, showcasing the potential of this approach. bohrium.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of pyridazine derivatives could lead to more efficient and reproducible manufacturing processes.
An improved synthesis of a subclass of pyrimido[4,5-c]pyridazines has been reported, highlighting the ongoing efforts to refine and enhance existing synthetic methods. nih.gov These advancements will not only make the synthesis of compounds like 3-Methoxy-5-methylpyridazine more environmentally friendly but also more cost-effective for large-scale production.
Integration of Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and molecular properties. nih.gov For pyridazine derivatives, advanced computational modeling is being employed to:
Predict Reaction Outcomes and Optimize Conditions: Density Functional Theory (DFT) calculations can be used to simulate reaction pathways and predict the most favorable conditions, thereby reducing the need for extensive experimental optimization. gsconlinepress.comresearchgate.net
Elucidate Electronic Structure and Reactivity: Computational studies can provide a detailed understanding of the electronic properties of pyridazine derivatives, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting their reactivity and potential as corrosion inhibitors. gsconlinepress.comresearchgate.net
Design Novel Compounds with Desired Properties: By simulating the interaction of pyridazine derivatives with biological targets, computational models can guide the design of new molecules with enhanced activity and selectivity. nih.govimpactfactor.org For instance, in silico design has been used to develop novel pyridazine derivatives as potential multifunctional agents for Alzheimer's disease. nih.gov
A study utilizing DFT calculations on pyridazine derivatives demonstrated the correlation between their molecular structure and their potential as corrosion inhibitors for mild steel. gsconlinepress.comresearchgate.net Another recent study employed a comprehensive computational approach, including 2D-QSAR modeling and molecular dynamics simulations, to design novel pyridazine derivatives with promising therapeutic potential for Alzheimer's disease. nih.gov The integration of these advanced computational methods will undoubtedly accelerate the discovery and development of new applications for this compound and its analogs.
Exploration of Undiscovered Biological Targets and Pathways
The pyridazine scaffold is a versatile pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents. researchgate.net While much is known about the biological activities of pyridazines, there remains a vast, unexplored landscape of potential biological targets and pathways.
Future research will likely focus on:
Identifying Novel Protein Interactions: The unique electronic and steric properties of pyridazine derivatives suggest that they may interact with a wide array of protein targets that have not yet been identified. nih.gov The methoxy (B1213986) and methyl groups on a pyridine (B92270) ring, for example, can influence electron density and steric interactions with biological targets. vulcanchem.com
Investigating Polypharmacology: Many drugs exert their therapeutic effects by modulating multiple targets. The study of the polypharmacology of pyridazine derivatives could reveal new therapeutic opportunities and provide a deeper understanding of their mechanisms of action. up.ac.za
Exploring New Therapeutic Areas: While pyridazines have been extensively studied for certain diseases, their potential in other areas, such as neurodegenerative diseases and metabolic disorders, is still emerging. nih.gov For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been investigated as inhibitors for a multitude of enzymes implicated in diseases like cancer and Alzheimer's. dergipark.org.tr
A notable example is the investigation of imidazo[1,2-b]pyridazine derivatives as inhibitors of a wide range of enzymes, including various kinases involved in cancer and other diseases. dergipark.org.tr The discovery of new biological targets will be crucial for expanding the therapeutic applications of compounds like this compound.
Implementation of High-Throughput Screening and Combinatorial Chemistry in Discovery Pipelines
High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that have revolutionized the drug discovery process. nih.gov These approaches enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of new drug candidates.
The application of these technologies to pyridazine-based discovery pipelines involves:
Design and Synthesis of Focused Libraries: Combinatorial chemistry allows for the systematic generation of libraries of pyridazine derivatives with diverse substituents, facilitating the exploration of structure-activity relationships (SAR). nih.govnih.gov
High-Throughput Biological Assays: HTS enables the rapid screening of these libraries against a wide range of biological targets to identify "hits" with desired activities. acs.orgnih.gov
Virtual Screening: In silico screening of virtual libraries can be used to prioritize compounds for synthesis and biological testing, making the discovery process more efficient and cost-effective. up.ac.za
For example, HTS of a kinase library led to the identification of a novel class of imidazopyridazines with potent antiplasmodial activity. acs.org Similarly, HTS was instrumental in identifying pyrazolopyridazine-based compounds with potential therapeutic applications. thieme-connect.com The systematic application of combinatorial chemistry and HTS will undoubtedly lead to the discovery of new pyridazine-based compounds with novel biological activities. nih.govuzh.ch
Q & A
Q. What are the established synthetic routes for 3-Methoxy-5-methylpyridazine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions. For example, a common approach includes:
Nucleophilic substitution : Introducing methoxy groups via alkoxylation of halopyridazines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Methylation : Using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to functionalize the pyridazine ring.
Purification : Column chromatography or recrystallization to isolate the product.
Optimization strategies include:
- Temperature control : Lowering side reactions by maintaining reaction temperatures below 100°C.
- Catalyst screening : Using phase-transfer catalysts to enhance reaction efficiency.
- Real-time monitoring : Employing TLC or HPLC to track reaction progress .
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks for methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) confirm substitution patterns.
- ¹³C NMR : Signals at ~160 ppm (C-O) and ~20 ppm (CH₃) validate functional groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of similar pyridazine derivatives (e.g., C–O bond length ~1.36 Å) .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
Methodological Answer:
- Lipophilicity (LogP) : Measured via reverse-phase HPLC; pyridazine derivatives often exhibit LogP values between 1.5–2.5, influencing membrane permeability.
- Solubility : Assessed in PBS (pH 7.4) or DMSO; methoxy groups enhance aqueous solubility compared to nonpolar analogs.
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 133–134°C for structurally related compounds) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking : Software like Discovery Studio or AutoDock models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing binding affinities and pose validation.
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., CYP450 inhibition risk) .
Q. How can researchers resolve contradictions in bioactivity data for this compound across assays?
Methodological Answer:
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives.
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays (e.g., MTT).
- Structural analogs : Compare activity trends with derivatives (e.g., 3-ethoxy-5-methylpyridazine) to identify critical substituents.
For example, conflicting IC₅₀ values in kinase assays may arise from assay-specific buffer conditions .
Q. What strategies optimize the regioselectivity of reactions involving this compound?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups for amines) during functionalization.
- Directed metalation : Utilize directing groups (e.g., pyridazine N-oxides) to control lithiation positions.
- Catalytic systems : Pd-catalyzed C–H activation for selective cross-coupling (e.g., Suzuki-Miyaura) .
Q. How can researchers validate the proposed metabolic pathways of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
